molecular formula C14H22N2O2 B13398354 tert-Butyl (3-Amino-1-phenylpropyl)carbamate

tert-Butyl (3-Amino-1-phenylpropyl)carbamate

Cat. No.: B13398354
M. Wt: 250.34 g/mol
InChI Key: UWVGACXUNLBOAQ-UHFFFAOYSA-N
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Description

tert-Butyl (3-Amino-1-phenylpropyl)carbamate is a chemical compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in organic synthesis as protecting groups for amines. This compound is particularly significant due to its role in various chemical reactions and its applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (3-Amino-1-phenylpropyl)carbamate typically involves the reaction of tert-butyl carbamate with 3-amino-1-phenylpropylamine. The reaction is carried out under mild conditions, often using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the carbamate bond . The reaction conditions are generally mild, and the product is obtained in high yield.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using similar synthetic routes. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure the highest purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (3-Amino-1-phenylpropyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxides, amines, and substituted carbamates, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

tert-Butyl (3-Amino-1-phenylpropyl)carbamate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl (3-Amino-1-phenylpropyl)carbamate involves its role as a protecting group for amines. The tert-butyl group provides steric hindrance, protecting the amine from unwanted reactions. The compound can be deprotected under acidic conditions, releasing the free amine for further reactions . The molecular targets and pathways involved include the interaction with enzymes and other proteins, facilitating specific biochemical reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl (3-Amino-1-phenylpropyl)carbamate is unique due to its specific structure, which provides both steric protection and reactivity. Its ability to undergo various chemical reactions and its wide range of applications in scientific research make it a valuable compound in organic synthesis and industrial applications .

Properties

Molecular Formula

C14H22N2O2

Molecular Weight

250.34 g/mol

IUPAC Name

tert-butyl N-(3-amino-1-phenylpropyl)carbamate

InChI

InChI=1S/C14H22N2O2/c1-14(2,3)18-13(17)16-12(9-10-15)11-7-5-4-6-8-11/h4-8,12H,9-10,15H2,1-3H3,(H,16,17)

InChI Key

UWVGACXUNLBOAQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(CCN)C1=CC=CC=C1

Origin of Product

United States

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